molecular formula C27H28N2O5S B11984428 ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11984428
M. Wt: 492.6 g/mol
InChI Key: XAXXNDDUTFLZKF-CJLVFECKSA-N
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Description

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. The key steps include:

    Formation of Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of Pyrimidine Ring: This involves the cyclization of β-dicarbonyl compounds with guanidine or its derivatives.

    Fusion of Rings: The thiazole and pyrimidine rings are fused together through a condensation reaction, often facilitated by a strong acid or base.

    Introduction of Substituents: The various substituents, such as the methoxyphenyl and propoxybenzylidene groups, are introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound.

Comparison with Similar Compounds

Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O5S/c1-5-15-34-21-11-7-18(8-12-21)16-22-25(30)29-24(19-9-13-20(32-4)14-10-19)23(26(31)33-6-2)17(3)28-27(29)35-22/h7-14,16,24H,5-6,15H2,1-4H3/b22-16+

InChI Key

XAXXNDDUTFLZKF-CJLVFECKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Origin of Product

United States

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